molecular formula C12H8ClNO3 B1424968 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid CAS No. 289044-48-0

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid

Cat. No. B1424968
M. Wt: 249.65 g/mol
InChI Key: YLGCYYLGIDUOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid, also known as 4-Chloro-2-pyridinoxybenzoic acid (4-CPBA) is a synthetic organic compound that belongs to the class of pyridinecarboxylic acids. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. 4-CPBA has been used in the synthesis of a wide range of compounds, including antibiotics, antifungal agents, and anti-inflammatory agents. In addition, it has been studied for its potential applications in the treatment of diseases such as cancer, diabetes, and hypertension.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The crystal structure of compounds related to 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid demonstrates significant interactions through hydrogen bonds. These interactions form specific motifs that link molecules into chains, highlighting the compound's potential for studying molecular assembly and designing materials with tailored properties (Hemamalini & Fun, 2010).

Anticancer Activity

Research on pyridine derivatives, including those related to 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid, has shown promising anticancer activity. These compounds exhibit cytotoxic effects against human breast cancer cell lines, suggesting potential therapeutic applications (Mansour et al., 2021).

Photophysical Properties

Lanthanide-based coordination polymers assembled from derivatives exhibit interesting photophysical properties. These properties are useful for the development of materials with potential applications in sensing, imaging, and light-emitting devices (Sivakumar et al., 2011).

Hydrothermal Syntheses and Properties

The hydrothermal synthesis of coordination polymers based on pyridine-substituted benzoic acid derivatives results in compounds with varied architectures. These architectures demonstrate the versatile coordination abilities of the ligand, opening avenues for creating materials with specific properties for technological applications (Du et al., 2016).

Synthesis of Hybrid Compounds

Hybrid systems containing pharmacophoric fragments have been synthesized using reactions involving 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid. These systems are of interest for developing new therapeutic agents with improved efficacy (Ivanova et al., 2019).

Thermo- and Solvatochromic Properties

The study of metal-organic frameworks (MOFs) based on pyridin-4-yl benzoic acid has revealed thermo- and solvatochromic properties, significant for creating responsive materials that change color in response to temperature changes or solvent environment (Mehlana et al., 2012).

properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGCYYLGIDUOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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